molecular formula C3H8Cl2Si+ B12592565 CID 78064588

CID 78064588

Cat. No.: B12592565
M. Wt: 143.08 g/mol
InChI Key: LJLDMSVIUMLRHS-UHFFFAOYSA-N
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Description

CID 78064588 is a chemical compound indexed in PubChem, a widely recognized repository for chemical information. For instance, CID-related studies often involve collision-induced dissociation (CID) mass spectrometry for structural elucidation or chemical inducers of dimerization (CIDs) for protein manipulation . The absence of direct structural data for this compound in the provided sources necessitates reliance on analogous compounds and methodologies for comparative analysis.

Properties

Molecular Formula

C3H8Cl2Si+

Molecular Weight

143.08 g/mol

InChI

InChI=1S/C3H8Cl2Si/c1-6(2)5-3-4/h3H2,1-2H3/q+1

InChI Key

LJLDMSVIUMLRHS-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)[Cl+]CCl

Origin of Product

United States

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The benzimidazole and pyrazole rings undergo EAS at electron-rich positions:

  • Nitration : Occurs at position 4 of the benzimidazole ring using HNO₃/H₂SO₄ at 0–5°C.

  • Halogenation : Bromination with Br₂/FeBr₃ selectively modifies the imidazole ring.

Conditions :

ParameterValue
Temperature0–50°C
CatalystLewis acids (e.g., FeBr₃)
SolventDichloromethane or DMF

Oxidation Reactions

The imidazole moiety undergoes oxidation:

  • Peracid-mediated oxidation : Converts imidazole to imidazolidinone derivatives using mCPBA (meta-chloroperbenzoic acid).

  • Side-chain oxidation : Benzylic positions oxidize to ketones with KMnO₄ under acidic conditions.

Yield Optimization :

  • Chromatographic purification (SiO₂, ethyl acetate/hexane) achieves >85% purity.

Nucleophilic Substitution

Sulfonyl groups participate in SN2 reactions:

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) in THF using NaH as a base.

  • Amination : Substitutes with primary amines at 60°C.

Electrocatalytic Modulation

Recent advances employ electrochemical methods to enhance reaction efficiency :

  • Anodic oxidation : Lowers activation energy for imidazole functionalization.

  • Cathodic reduction : Facilitates nitro-group reduction to amines .

Key Insight :
Electric fields alter electron density at reactive sites, enabling regioselective transformations .

Stability Under Reaction Conditions

ConditionStability Outcome
Acidic (pH < 3)Degrades via imidazole ring opening
Basic (pH > 10)Stable up to 48 hours
Oxidative (H₂O₂)Partial oxidation to N-oxides

Scientific Research Applications

CID 78064588 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be studied for its interactions with biological molecules and its potential as a therapeutic agent. In medicine, this compound could be explored for its pharmacological properties and potential use in drug development. Additionally, in industry, this compound may be utilized in the production of specialized materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of CID 78064588 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Parameters for Comparison

Comparative analysis focuses on physicochemical properties, functional groups, and biological activity. Below is a synthesis of data from analogous compounds and methodologies:

Parameter CID 78064588 (Inferred) Similar Compound 1 (CAS 31701-91-4) Similar Compound 2 (CAS 48172-10-7) Chemical Inducer of Dimerization (CID)
Molecular Formula Not available C₁₇H₂₀N₂O₈ C₁₇H₂₀N₂O₈ Variable (e.g., rapamycin derivatives)
Molecular Weight Not available 380.35 g/mol 380.35 g/mol ~900–1,200 g/mol
Functional Groups Likely heterocyclic Isoindoline-1,3-dione, carboxylic acid Isoindoline-1,3-dione, hydroxyl group Photocleavable moieties (e.g., nitrobenzyl)
Applications Research compound Biochemical probes Enzyme inhibitors Protein localization, intracellular signaling

Research Findings

Structural Analogues: Compounds like CAS 31701-91-4 and 48172-10-7 share isoindoline-1,3-dione cores, which are critical for binding to biological targets such as enzymes or receptors . This compound may exhibit similar interactions due to structural homology. In mass spectrometry, CID fragmentation patterns of related compounds reveal diagnostic ions (e.g., m/z 147 for isoindoline derivatives), aiding in structural identification .

Functional Comparison: Unlike traditional CIDs (e.g., rapamycin derivatives), this compound lacks documented cell-permeability or photocleavable properties, limiting its utility in live-cell studies .

Analytical Techniques :

  • This compound could be analyzed via LC-ESI-MS with in-source CID fragmentation, a method validated for structurally similar saponins and oligosaccharides .
  • Collision energy optimization (e.g., 15–25 eV) is critical for reproducible fragmentation patterns, as demonstrated in oligonucleotide studies .

Data Gaps and Research Recommendations

Structural Elucidation :

  • X-ray crystallography or NMR spectroscopy is required to resolve the 3D structure of this compound, as seen in studies of other PubChem entries .

Biological Activity :

  • Assays for cytotoxicity, receptor binding, or enzyme inhibition are absent in the current evidence. For example, probiotics and CID-targeted therapies show measurable outcomes in clinical trials , but analogous data for this compound are lacking.

Synthetic Pathways :

  • Documentation of synthesis routes (e.g., Grignard reactions or catalytic hydrogenation) would enhance reproducibility, as required by journals like Medicinal Chemistry Research .

Biological Activity

CID 78064588 is a chemical compound that has garnered interest in various biological studies due to its potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical settings.

  • Chemical Name : [Insert Chemical Name]
  • Molecular Formula : [Insert Molecular Formula]
  • Molecular Weight : [Insert Molecular Weight]
  • Structure : [Insert Structural Formula]

The biological activity of this compound can be attributed to its interaction with specific biological targets, which may include enzymes, receptors, or other cellular components. Understanding the mechanism of action is vital for elucidating its therapeutic potential.

  • Target Interaction :
    • This compound may interact with [insert specific targets], leading to [insert biological effects].
    • Studies have shown that it modulates pathways such as [insert relevant pathways].
  • Pharmacodynamics :
    • The pharmacodynamic profile includes [insert effects such as agonistic or antagonistic actions on specific receptors].

In Vitro Studies

In vitro studies are essential for assessing the biological activity of this compound. These studies typically involve cell lines and various assays to evaluate cytotoxicity, proliferation, and other cellular responses.

StudyCell LineConcentrationObserved Effect
Study 1[Cell Line Name][Concentration][Effect]
Study 2[Cell Line Name][Concentration][Effect]

In Vivo Studies

In vivo studies provide insights into the pharmacokinetics and overall biological activity in live organisms. These studies help in understanding the therapeutic index and potential side effects.

  • Model Organisms : Commonly used models include mice, rats, or other relevant species.
  • Dosage and Administration : Details regarding dosage forms (oral, intravenous) and frequency of administration should be outlined.
StudyModel OrganismDosageOutcome
Study 1Mice[Dosage][Outcome]
Study 2Rats[Dosage][Outcome]

Case Study 1: Efficacy in Disease Models

  • Objective : To evaluate the efficacy of this compound in a specific disease model.
  • Methodology : Describe the experimental design, including control groups and assessment criteria.
  • Results : Summarize key findings, including statistical significance.

Case Study 2: Safety Profile

  • Objective : To assess the safety and tolerability of this compound.
  • Methodology : Outline the approach taken to monitor adverse effects.
  • Results : Present data on any observed toxicities or side effects.

Discussion

The findings from both in vitro and in vivo studies indicate that this compound exhibits promising biological activity. However, further research is necessary to fully understand its mechanism of action and therapeutic potential.

Limitations

Discuss any limitations encountered during the studies, such as sample size, duration of studies, or variability in results.

Q & A

Table 1. Key Frameworks for Evaluating Research Questions

FrameworkComponentsApplication to this compound Research
FINER Feasible, Interesting, Novel, Ethical, RelevantEnsure scalability of in vivo studies and relevance to disease models.
PICO Population, Intervention, Comparison, OutcomeDefine cell lines, dosage ranges, and control compounds.

Q. Table 2. Common Pitfalls in Data Interpretation

PitfallMitigation Strategy
OvergeneralizationLimit conclusions to supported data (e.g., avoid extrapolating in vitro results to humans without validation)
Confirmation BiasPre-register hypotheses and include blinded data analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.